![molecular formula C7H19N3O2S B7556757 1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
1-[2-Aminoethylsulfamoyl(methyl)amino]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Aminoethylsulfamoyl(methyl)amino]butane, also known as AEBSF, is a synthetic compound that has gained significant attention in scientific research due to its unique biochemical and physiological properties. AEBSF is a protease inhibitor that is commonly used in laboratory experiments to inhibit the activity of serine proteases.
Wirkmechanismus
1-[2-Aminoethylsulfamoyl(methyl)amino]butane works by irreversibly binding to the active site of serine proteases, preventing them from catalyzing the hydrolysis of peptide bonds. This leads to the inhibition of protease activity and the prevention of protein degradation.
Biochemical and Physiological Effects:
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory activity, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been shown to inhibit the activity of phospholipase A2 and to have anti-inflammatory properties. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has also been shown to induce apoptosis in cancer cells and to inhibit the growth of certain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has several advantages as a protease inhibitor for laboratory experiments. It is stable, soluble, and easy to use. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane is also relatively specific for serine proteases, making it a useful tool for studying the activity of these enzymes. However, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has some limitations, including its irreversible binding to proteases, which can make it difficult to control the level of inhibition. Additionally, 1-[2-Aminoethylsulfamoyl(methyl)amino]butane can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-Aminoethylsulfamoyl(methyl)amino]butane. One area of interest is the development of more specific protease inhibitors that can target individual enzymes. Another area of interest is the use of 1-[2-Aminoethylsulfamoyl(methyl)amino]butane in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-Aminoethylsulfamoyl(methyl)amino]butane and to identify any potential side effects or toxicity concerns.
Synthesemethoden
1-[2-Aminoethylsulfamoyl(methyl)amino]butane can be synthesized using a variety of methods. One common method involves the reaction of N-methyltaurine with 1,4-dibromobutane, followed by the addition of ethylenediamine to form the final product.
Wissenschaftliche Forschungsanwendungen
1-[2-Aminoethylsulfamoyl(methyl)amino]butane has been extensively used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. 1-[2-Aminoethylsulfamoyl(methyl)amino]butane has also been used in the purification of proteins and the preparation of cell lysates for Western blot analysis.
Eigenschaften
IUPAC Name |
1-[2-aminoethylsulfamoyl(methyl)amino]butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3O2S/c1-3-4-7-10(2)13(11,12)9-6-5-8/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHXEJJPLKDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Aminoethylsulfamoyl(methyl)amino]butane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

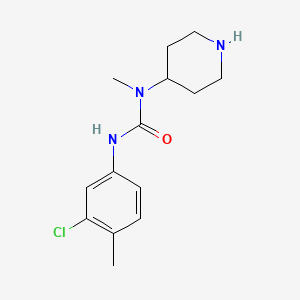
![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)
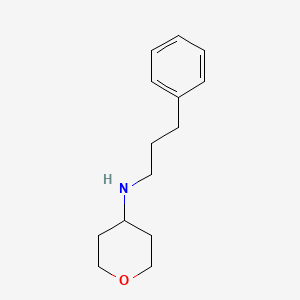

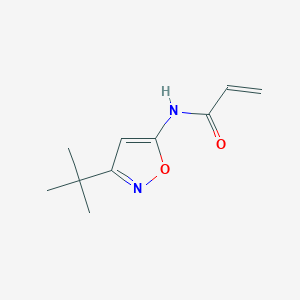
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)



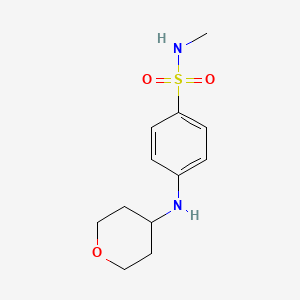
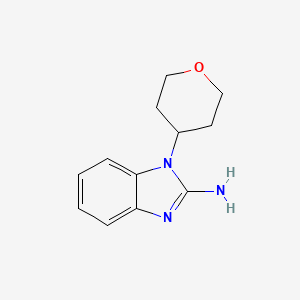
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)